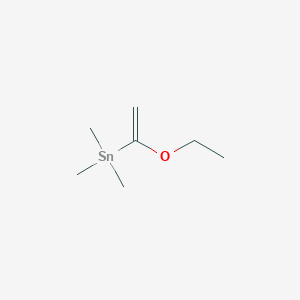

(1-Ethoxyvinyl)trimethylstannane

Description

Properties

IUPAC Name |

1-ethoxyethenyl(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O.3CH3.Sn/c1-3-5-4-2;;;;/h1,4H2,2H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRBAMDAFZZWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455097 | |

| Record name | (1-Ethoxyethenyl)(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112713-84-5 | |

| Record name | (1-Ethoxyethenyl)(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Ethoxyvinyl)trimethylstannane: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Foreword: The Strategic Value of Vinylstannanes in Modern Synthesis

In the landscape of contemporary organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the vast arsenal of reagents developed for this purpose, organostannanes hold a place of distinction due to their remarkable stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[1][2] This guide focuses on a particularly versatile member of this class: (1-Ethoxyvinyl)trimethylstannane. This reagent serves as a robust and highly effective synthetic equivalent of the acetyl anion, enabling the strategic introduction of an acetyl group onto a wide array of organic scaffolds. Its application in the Stille cross-coupling reaction, followed by a simple hydrolysis step, provides a reliable pathway to α,β-unsaturated ketones and other valuable ketone derivatives.[3][4][5]

This document provides researchers, chemists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and core applications of this compound. We will delve into the mechanistic underpinnings of its preparation and reactivity, offering not just protocols, but a clear rationale for the experimental choices, thereby empowering scientists to employ this reagent with confidence and precision.

Section 1: Synthesis of this compound

The preparation of this compound hinges on the deprotonation of ethyl vinyl ether to generate a nucleophilic vinyl anion, which is subsequently trapped by an electrophilic tin species, typically trimethyltin chloride. The choice of a strong, non-nucleophilic base and carefully controlled temperature are critical to prevent polymerization and other side reactions.

Mechanistic Rationale and Key Considerations

The core of the synthesis is a transmetalation sequence. A highly reactive organolithium species, often generated in situ, is used to deprotonate the α-position of ethyl vinyl ether. The resulting vinyllithium intermediate is then quenched with trimethyltin chloride.

-

Choice of Base: A combination of a strong base like n-butyllithium (n-BuLi) with a complexing agent such as potassium tert-butoxide and tetramethylethylenediamine (TMEDA) is highly effective. This mixture, often referred to as a "superbase," enhances the kinetic basicity, allowing for rapid and efficient deprotonation at very low temperatures.

-

Temperature Control: The reaction is conducted at cryogenic temperatures (-78 °C) to maintain the stability of the highly reactive vinyllithium intermediate and to control the exothermic nature of the reactions. Allowing the mixture to warm prematurely can lead to decomposition and reduced yields.

-

Inert Atmosphere: Organometallic reagents, particularly organolithiums and the product itself, are sensitive to air and moisture.[2] The entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of intermediates and oxidation of the final product.

Detailed Experimental Protocol

This protocol is an adapted procedure based on established methods for analogous tributylstannane synthesis.[6]

Materials:

-

Potassium tert-butoxide (KOtBu)

-

Tetramethylethylenediamine (TMEDA)

-

Anhydrous Hexane

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Ethyl vinyl ether (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyltin chloride (Me₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Base: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add potassium tert-butoxide (1.0 eq) and TMEDA (1.2 eq). Add anhydrous hexane to create a stirrable slurry.

-

Cooling and Base Formation: Cool the flask to -30 °C using a suitable cooling bath. Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -25 °C. Stir the resulting mixture at -30 °C for 1.5 hours.

-

Deprotonation: Cool the reaction mixture to -78 °C (acetone/dry ice bath). In a separate flask, prepare a solution of ethyl vinyl ether (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction flask, maintaining the temperature at or below -70 °C. Stir the mixture at this temperature for 30 minutes.

-

Stannylation: Prepare a solution of trimethyltin chloride (0.7 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours.

-

Workup: Slowly warm the reaction to room temperature and stir for an additional 8 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with hexane. Combine the organic layers, wash sequentially with water and then brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of physical property measurements and spectroscopic analysis provides a complete profile of the compound.

Physical Properties

The following table summarizes key physical properties reported for the closely related tributyl analogue, which are expected to be similar for the trimethyl derivative, though boiling point will be lower.

| Property | Value (for Tributyl(1-ethoxyvinyl)stannane) | Reference(s) |

| Appearance | Clear, colorless liquid | [6][7] |

| Molecular Formula | C₁₆H₃₄OSn | [][9] |

| Molecular Weight | 361.15 g/mol | [5][][9] |

| Boiling Point | 85-86 °C @ 0.1 mmHg | [3][] |

| Density | 1.069 g/mL at 25 °C | [3][] |

| Refractive Index (n₂₀/D) | 1.476 | [] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly diagnostic.

-

Vinyl Protons: Two distinct signals are expected for the geminal vinyl protons (=CH₂), typically appearing as doublets around δ 4.0-4.5 ppm with a small coupling constant (J ≈ 2-3 Hz).

-

Ethoxy Group: A quartet (O-CH₂) around δ 3.7-3.9 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm are characteristic of the ethyl group.

-

Trimethylstannyl Group: A sharp singlet for the nine equivalent protons of the -Sn(CH₃)₃ group will appear in the upfield region, typically δ 0.1-0.3 ppm. This signal will be flanked by satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

-

-

¹³C NMR:

-

Vinylic Carbons: The spectrum will show two signals for the double bond carbons. The α-carbon (C-Sn) is expected around δ 160-170 ppm, while the β-carbon (=CH₂) appears further upfield, around δ 85-95 ppm.

-

Ethoxy Group: Signals for the -OCH₂- and -CH₃ carbons will be observed around δ 65-70 ppm and δ 14-16 ppm, respectively.

-

Trimethylstannyl Group: A signal for the methyl carbons attached to tin will be seen at approximately δ -5 to -10 ppm.

-

-

¹¹⁹Sn NMR: Tin NMR is a powerful tool for characterizing organostannanes. For a tetracoordinate tin atom in this chemical environment, a signal is expected in the range of δ -50 to +50 ppm.[10]

Infrared (IR) Spectroscopy:

-

C=C Stretch: A moderate to strong absorption band around 1620-1640 cm⁻¹ is characteristic of the carbon-carbon double bond.

-

C-O Stretches: Strong bands in the region of 1050-1250 cm⁻¹ correspond to the C-O stretching vibrations of the ethoxy group.

-

C-H Stretches: Signals just above 3000 cm⁻¹ are due to the vinylic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds.

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the tin atom, which is a definitive feature.

-

Common fragmentation pathways include the loss of methyl or ethyl radicals from the parent ion.

Section 3: Application in Stille Cross-Coupling Reactions

The primary utility of this compound is its role as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed process forges a new carbon-carbon bond between the vinylstannane and an organic electrophile, such as an aryl or vinyl halide or triflate.[1][11][12]

The Stille Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-electrophile bond (R-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane transfers its vinyl group to the palladium center, displacing the halide or triflate and forming a new Pd(II)-vinyl complex. The tin byproduct (Me₃SnX) is released. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex (R and the 1-ethoxyvinyl group) couple and are eliminated from the metal center, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Acetyl Group Installation

The direct product of the Stille coupling is an enol ether. This intermediate is readily hydrolyzed under mild acidic conditions (e.g., dilute HCl, silica gel) to unmask the ketone, yielding the corresponding methyl ketone. This two-step sequence effectively achieves the formal coupling of an acetyl anion.[3][5]

Example Reaction Scheme: Aryl-Br + (1-Ethoxyvinyl)SnMe₃ ---[Pd(0) catalyst]---> Aryl-(1-ethoxyvinyl) ---[H₃O⁺]---> Aryl-C(O)CH₃

This strategy is widely employed in natural product synthesis and medicinal chemistry for the construction of complex molecular architectures.[3][5][]

Section 4: Safety, Handling, and Storage

Organotin compounds are known for their toxicity and require careful handling to minimize exposure and environmental impact.[9][13]

Hazard Profile

-

Toxicity: Organostannanes are toxic if swallowed, inhaled, or absorbed through the skin.[9][13] They can cause serious damage to organs through prolonged or repeated exposure.[9]

-

Irritation: The compound is a skin and serious eye irritant.[9][14]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9][14]

Safe Handling Practices

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Handling: Avoid direct contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling.[14]

Storage and Disposal

-

Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from oxidizing agents and moisture.[7]

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Due to its environmental toxicity, organotin waste must be treated as hazardous.[14]

References

-

Otto Chemie Pvt. Ltd. (n.d.). Tributyl(1-ethoxyvinyl)stannane, 97% 97674-02-7 India. Retrieved from [Link]

-

Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry, 55(10), 3114–3118. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Palladium‐Catalyzed Coupling Reactions of (α‐Ethoxyvinyl)trimethylstannane with Vinyl and Aryl Triflates. Retrieved from [Link]

-

PubChem. (n.d.). Stannane, tributyl(1-ethoxyethenyl)-. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(1-ethoxyvinyl)tin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

Ottokemi. (n.d.). Tributyl(1-ethoxyvinyl)stannane, 97%. Retrieved from [Link]

-

LookChem. (n.d.). TRIBUTYL(1-ETHOXYVINYL)TIN. Retrieved from [Link]

-

Synthonix. (n.d.). Tributyl(1-ethoxyvinyl)stannane. Retrieved from [Link]

-

ResearchGate. (n.d.). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane. Retrieved from [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Tributyl(1-ethoxyvinyl)stannane, 97% 97674-02-7 India [ottokemi.com]

- 4. sci-hub.ru [sci-hub.ru]

- 5. Manufacturers of Tributyl(1-ethoxyvinyl)stannane, 97%, CAS 97674-02-7, T 2185, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 9. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stille Coupling [organic-chemistry.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to (1-Ethoxyvinyl)trimethylstannane: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethoxyvinyl)trimethylstannane is a valuable organotin reagent in modern organic synthesis. As a vinylstannane, its reactivity is dominated by the carbon-tin bond, which allows for the facile transfer of the 1-ethoxyvinyl group to other molecules through palladium-catalyzed cross-coupling reactions. This unique functionality makes it a synthetic equivalent of an acetaldehyde enolate or a masked acetyl group, providing a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in synthetic chemistry. Safety considerations for handling this class of compounds are also addressed.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆OSn | Inferred from structure |

| Molecular Weight | 234.91 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid | Analogy to similar compounds |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, dioxane, toluene) and insoluble in water. | General solubility of organostannanes |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following table summarizes the expected NMR and IR spectral data based on its structure.

| Spectroscopy | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): • ~0.1-0.3: Singlet, 9H (-(Sn(CH₃)₃) • ~1.2-1.4: Triplet, 3H (-OCH₂CH₃) • ~3.8-4.1: Quartet, 2H (-OCH₂CH₃) • ~4.2-4.5 & ~4.6-4.9: Two doublets, 1H each (=CH₂) |

| ¹³C NMR | δ (ppm): • ~-9 to -7: (-Sn(CH₃)₃) • ~14-16: (-OCH₂CH₃) • ~65-70: (-OCH₂CH₃) • ~85-90: (=CH₂) • ~160-165: (=C(OEt)SnMe₃) |

| IR Spectroscopy | ν (cm⁻¹): • ~2950-2850: C-H stretching (alkyl) • ~1610-1600: C=C stretching (vinyl) • ~1200-1000: C-O stretching (ether) • ~770-750: Sn-C stretching |

Synthesis

This compound can be synthesized through the reaction of a 1-ethoxyvinyllithium species with trimethyltin chloride. The vinyllithium reagent is typically generated in situ from the corresponding vinyl ether.

A general laboratory-scale synthesis protocol is as follows:

-

To a solution of ethyl vinyl ether in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) at low temperature (-78 °C), a strong base like tert-butyllithium is added dropwise.

-

The reaction mixture is stirred at low temperature to allow for the formation of 1-ethoxyvinyllithium.

-

A solution of trimethyltin chloride in THF is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification of the crude product is typically achieved by distillation under reduced pressure to yield this compound.

Reactivity and Applications

The primary application of this compound is in the Stille cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the 1-ethoxyvinyl group and a variety of organic electrophiles, most commonly aryl and vinyl triflates or halides.

The Stille Coupling Reaction

The catalytic cycle of the Stille coupling reaction involving this compound is illustrated below.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The reaction proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organic electrophile to form a Pd(II) complex.

-

Transmetalation: The 1-ethoxyvinyl group is transferred from the tin atom to the palladium center, displacing the halide or triflate. This is often the rate-determining step of the cycle.

-

Reductive Elimination: The coupled product is formed as the two organic groups on the palladium complex are eliminated, regenerating the Pd(0) catalyst.

The resulting 1-ethoxyvinyl substituted compound can be readily hydrolyzed under acidic conditions to yield the corresponding methyl ketone, making this compound a valuable reagent for the synthesis of acetyl-substituted aromatic and vinylic compounds.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme caution. Trimethyltin compounds, in particular, are known to be potent neurotoxins.

Core Safety Precautions:

-

Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use a syringe or cannula for transferring the liquid reagent.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste containing organotin compounds as hazardous waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

This compound is a highly useful and versatile reagent in organic synthesis, primarily serving as a precursor to the acetyl group in Stille cross-coupling reactions. Its ability to couple with a wide range of electrophiles under relatively mild conditions makes it a valuable tool for the construction of complex organic molecules. However, its high toxicity necessitates strict adherence to safety protocols to ensure the well-being of researchers. With proper handling, this compound will continue to be an important reagent in the synthetic chemist's toolbox.

References

-

Kwon, H. B.; McKee, B. H.; Stille, J. K. Palladium-Catalyzed Coupling Reactions of (.alpha.-Ethoxyvinyl)trimethylstannane with Vinyl and Aryl Triflates. J. Org. Chem.1990 , 55 (10), 3114–3118. [Link]

Sources

An In-depth Technical Guide to (1-Ethoxyvinyl)organostannanes: Focus on the Acetyl Anion Equivalent, Tributyl(1-ethoxyvinyl)stannane

Abstract

Organostannanes are pivotal reagents in modern organic synthesis, enabling a wide array of carbon-carbon bond formations. Among these, α-alkoxyvinylstannanes serve as valuable nucleophilic synthons. This technical guide provides a comprehensive overview of (1-ethoxyvinyl)organostannanes, with a primary focus on the commercially available and extensively studied Tributyl(1-ethoxyvinyl)stannane . While the user's query specified the trimethyl analogue, a thorough search of scientific literature and chemical databases reveals a significant lack of specific data, including a dedicated CAS number, for (1-Ethoxyvinyl)trimethylstannane . In contrast, its tributyl counterpart is well-documented and serves as an excellent, and often preferred, model for this class of reagents. This guide will delve into the synthesis, physicochemical properties, and key applications of Tributyl(1-ethoxyvinyl)stannane, particularly its role as an acetyl anion equivalent in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are provided for researchers, scientists, and professionals in drug development.

Introduction: The Utility of α-Alkoxyvinylstannanes

Vinylstannanes are a cornerstone of organometallic chemistry, most notably for their application in Stille cross-coupling reactions. The introduction of an α-alkoxy group, as seen in (1-ethoxyvinyl)stannanes, imbues the reagent with a unique reactivity profile. These compounds function as latent enolates, effectively serving as synthetic equivalents of the acetyl anion (CH₃CO⁻), a challenging synthon to handle directly. Upon successful coupling, the resulting enol ether can be readily hydrolyzed under acidic conditions to unveil a methyl ketone. This two-step sequence provides a robust and versatile method for the acylation of various organic electrophiles.

While various alkyl groups can be appended to the tin atom, the tributyl derivative, Tributyl(1-ethoxyvinyl)stannane, has emerged as the most widely used reagent in this class. This preference is largely due to a balance of reactivity, stability, and the relative ease of removing tin byproducts during purification.

Compound Identification and Physicochemical Properties

The primary subject of this guide is Tributyl(1-ethoxyvinyl)stannane .

| Identifier | Value | Source |

| Chemical Name | Tributyl(1-ethoxyvinyl)stannane | [1][2] |

| Synonyms | (1-Ethoxyvinyl)tributyltin, Tributyl(1-ethoxyethenyl)stannane | [1][2][] |

| CAS Number | 97674-02-7 | [1][2][][4] |

| Molecular Formula | C₁₆H₃₄OSn | [2][][4] |

| Molecular Weight | 361.15 g/mol | [2][][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.069 g/mL at 25 °C | [2][] |

| Boiling Point | 85-86 °C at 0.1 mmHg | [2][] |

| Refractive Index | n20/D 1.476 | [] |

Synthesis of Tributyl(1-ethoxyvinyl)stannane

The synthesis of Tributyl(1-ethoxyvinyl)stannane typically involves the deprotonation of ethyl vinyl ether followed by quenching the resulting vinyl anion with an electrophilic tin species, such as tributyltin chloride.

Workflow for Synthesis

Caption: General synthetic workflow for Tributyl(1-ethoxyvinyl)stannane.

Detailed Experimental Protocol

A representative procedure adapted from the literature.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl vinyl ether (freshly distilled)

-

sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, freshly distilled)

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add TMEDA, followed by the slow, dropwise addition of s-BuLi.

-

Add ethyl vinyl ether dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

-

Slowly add tributyltin chloride to the reaction mixture. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield Tributyl(1-ethoxyvinyl)stannane as a colorless liquid.

Core Application: The Stille Cross-Coupling Reaction

The premier application of Tributyl(1-ethoxyvinyl)stannane is its use in palladium-catalyzed Stille cross-coupling reactions. This reaction forms a new carbon-carbon bond between the vinylic carbon of the stannane and a carbon atom of an organic electrophile, typically an aryl/vinyl halide or triflate.

Catalytic Cycle of the Stille Coupling

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Application as an Acetyl Anion Equivalent

This vinylstannane serves as an excellent acetyl anion equivalent. The Stille coupling proceeds to form a vinyl ether, which is then hydrolyzed to the corresponding methyl ketone. This is a powerful transformation, for example, in the synthesis of aryl methyl ketones from aryl halides.

Workflow:

-

Stille Coupling: An aryl halide (Ar-X) is coupled with Tributyl(1-ethoxyvinyl)stannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to yield an aryl vinyl ether (Ar-C(OEt)=CH₂).

-

Hydrolysis: The resulting enol ether is treated with an aqueous acid (e.g., HCl, oxalic acid) to hydrolyze the enol ether to the corresponding aryl methyl ketone (Ar-C(O)CH₃).

This methodology has been applied in the synthesis of complex molecules, including natural products like chlorophylls.[5][6]

Safety and Handling

Primary Hazards:

-

Acute Toxicity: Organotin compounds are toxic if swallowed or in contact with skin.

-

Health Hazard: May cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and contact with skin and eyes.

-

All manipulations should be performed under an inert atmosphere, as organostannanes can be sensitive to air and moisture.

Conclusion

Tributyl(1-ethoxyvinyl)stannane is a highly effective and versatile reagent in organic synthesis, primarily functioning as a synthetic equivalent of the acetyl anion. Its utility in palladium-catalyzed Stille cross-coupling reactions provides a reliable route for the formation of vinyl ethers, which can be readily converted to methyl ketones. While the analogous trimethylstannane is not well-characterized in the literature, the principles, reactivity, and applications detailed in this guide for the tributyl derivative serve as an authoritative foundation for researchers exploring this class of powerful synthetic tools. Careful handling and adherence to safety protocols are essential when working with organotin compounds.

References

-

American Elements. (n.d.). Tributyl(1-ethoxyvinyl)tin. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Tributyl(1-ethoxyvinyl)stannane, 97%. Retrieved from [Link]

-

PubChem. (n.d.). Stannane, tributyl(1-ethoxyethenyl)-. Retrieved from [Link]

-

Synthonix. (n.d.). Tributyl(1-ethoxyvinyl)stannane. Retrieved from [Link]

-

Angene Chemical. (n.d.). Tributyl(1-ethoxyvinyl)stannane. Retrieved from [Link]

Sources

- 1. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]

- 2. Tributyl(1-ethoxyvinyl)tinCAS #: 97674-02-7 [eforu-chemical.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Tributyl(1-ethoxyvinyl)stannane, 97% 97674-02-7 India [ottokemi.com]

- 6. Manufacturers of Tributyl(1-ethoxyvinyl)stannane, 97%, CAS 97674-02-7, T 2185, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Ethoxyvinyl)trimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1-ethoxyvinyl)trimethylstannane. As a valuable reagent in organic synthesis, particularly in cross-coupling reactions, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document synthesizes fundamental NMR principles with specific insights into the spectroscopic features of organotin compounds.

Molecular Structure and NMR-Active Nuclei

This compound possesses several NMR-active nuclei that provide a wealth of structural information. The key nuclei for this analysis are ¹H and ¹³C. Additionally, the presence of tin, with its two NMR-active isotopes, ¹¹⁷Sn (7.68% natural abundance, I = 1/2) and ¹¹⁹Sn (8.59% natural abundance, I = 1/2), gives rise to characteristic satellite peaks that are invaluable for unambiguous signal assignment.

Figure 1. Molecular structure of this compound with key nuclei labeled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the trimethylstannyl, ethoxy, and vinyl protons. The interpretation of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), provides a detailed picture of the molecular structure.

Trimethylstannyl Protons (-Sn(CH₃)₃)

The nine equivalent protons of the three methyl groups attached to the tin atom will appear as a sharp singlet in the upfield region of the spectrum, typically around δ 0.1-0.3 ppm . A key feature of this signal will be the presence of satellite peaks arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. These satellites will flank the main singlet, and the magnitude of the two-bond tin-proton coupling constant, ²J(Sn-H) , is expected to be in the range of 50-60 Hz . The relative intensities of the satellites to the central peak correspond to the natural abundance of the tin isotopes.

Ethoxy Protons (-OCH₂CH₃)

The ethoxy group will give rise to two distinct signals:

-

A quartet corresponding to the methylene protons (-OCH₂-), expected around δ 3.8-4.2 ppm . This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet multiplicity arises from coupling with the three neighboring methyl protons (n+1 = 4).

-

A triplet for the methyl protons (-CH₃), expected further upfield around δ 1.2-1.5 ppm . The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 = 3).

The three-bond proton-proton coupling constant, ³J(H-H) , for the ethoxy group is typically around 7 Hz .

Vinyl Protons (=CH₂)

The two geminal vinyl protons are diastereotopic and will therefore be magnetically non-equivalent. They are expected to appear as two distinct signals, likely in the region of δ 4.0-5.0 ppm . These protons will exhibit geminal coupling to each other (²J(H-H) ), which is typically small for terminal alkenes (around 2-3 Hz).

Furthermore, each vinyl proton signal will be split by the tin isotopes, resulting in satellite peaks. The three-bond tin-proton coupling constants, ³J(Sn-H) , will differ for the cis and trans protons relative to the stannyl group, providing valuable stereochemical information.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon environment in the molecule. The coupling to tin isotopes is also a prominent feature in the ¹³C spectrum.

Trimethylstannyl Carbons (-Sn(CH₃)₃)

The three equivalent methyl carbons attached to tin will produce a single, intense signal in the upfield region, typically around δ -10 to 0 ppm . This signal will exhibit a large one-bond tin-carbon coupling, ¹J(Sn-C) , which is a characteristic feature of organotin compounds and is highly dependent on the hybridization of the carbon and the coordination number of the tin atom. For a tetracoordinate tin, this value is expected to be in the range of 300-400 Hz .

Ethoxy Carbons (-OCH₂CH₃)

-

The methylene carbon (-OCH₂-) is expected to resonate around δ 65-75 ppm .

-

The methyl carbon (-CH₃) will appear further upfield, around δ 14-18 ppm .

Vinyl Carbons (=C(OEt)Sn(CH₃)₃ and =CH₂)

-

The quaternary vinyl carbon bonded to both tin and oxygen (Cα ) is expected to be significantly downfield, likely in the range of δ 160-170 ppm . This carbon will show a large one-bond tin-carbon coupling constant, ¹J(Sn-C) .

-

The terminal vinyl carbon (Cβ ) will appear more upfield, around δ 90-100 ppm . This carbon will exhibit a two-bond tin-carbon coupling, ²J(Sn-C) .

Summary of Predicted NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C Coupling Constants (J, Hz) |

| -Sn(CH₃)₃ | 0.1 - 0.3 | s with Sn satellites | ²J(Sn-H) ≈ 50-60 | -10 - 0 | ¹J(Sn-C) ≈ 300-400 |

| -OCH₂CH₃ | 3.8 - 4.2 | q | ³J(H-H) ≈ 7 | 65 - 75 | - |

| -OCH₂CH₃ | 1.2 - 1.5 | t | ³J(H-H) ≈ 7 | 14 - 18 | - |

| =CH₂ (Hα, Hβ) | 4.0 - 5.0 | d (each) with Sn satellites | ²J(Hα-Hβ) ≈ 2-3, ³J(Sn-H) | 90 - 100 (Cβ) | ²J(Sn-C) |

| =C(OEt)Sn- | - | - | - | 160 - 170 (Cα) | ¹J(Sn-C) |

Table 1. Predicted ¹H and ¹³C NMR spectral data for this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice for its good solubilizing properties and well-separated residual solvent peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: Sufficient to cover the range from -1 to 10 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Spectral Width: Sufficient to cover the range from -20 to 200 ppm.

-

A Guide to the Infrared Spectral Analysis of (1-Ethoxyvinyl)trimethylstannane

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy data for (1-Ethoxyvinyl)trimethylstannane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's vibrational modes, grounded in established spectroscopic principles and data from analogous structures. While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, this guide synthesizes information from related compounds to provide a robust predictive analysis.

Introduction: The Role of IR Spectroscopy in Characterizing Organostannanes

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and bonding within a molecule.[1][2][3][4] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can create a unique spectral "fingerprint" of a compound.[5] For organometallic reagents like this compound, IR spectroscopy is particularly useful for confirming the presence of key structural features, such as the vinyl ether moiety and the trimethylstannyl group, and for assessing the purity of the sample. This compound is a valuable reagent in organic synthesis, notably in Stille coupling reactions, where it serves as an equivalent to the acetyl anion.[6]

Experimental Considerations for Acquiring IR Spectra of Organostannanes

Obtaining a high-quality IR spectrum of this compound requires careful consideration of its chemical properties. Organostannanes can be sensitive to air and moisture, which can lead to hydrolysis and the appearance of interfering peaks (e.g., broad O-H stretches). Therefore, proper sample handling is crucial.

Recommended Protocol for IR Spectrum Acquisition

-

Sample Preparation (Neat Liquid):

-

Given that this compound is a liquid at room temperature, the most straightforward method is to acquire the spectrum of a neat (undiluted) sample.[7]

-

A small drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then pressed together to create a thin film.

-

All sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

-

-

Instrumentation:

-

Data Acquisition:

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[5]

-

A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The following diagram illustrates the general workflow for acquiring the IR spectrum.

Figure 2: Key vibrational modes of this compound.

-

C-H Stretching Region (3100-2850 cm⁻¹): This region is dominated by C-H stretching vibrations. A key diagnostic feature is the presence of peaks slightly above 3000 cm⁻¹, which are characteristic of the C-H bonds on the vinyl (=C-H) group. [3]Stronger absorptions between 2980 and 2850 cm⁻¹ arise from the sp³-hybridized C-H bonds in the trimethyl and ethoxy groups. [8]

-

C=C Stretching Region (~1620 cm⁻¹): A strong absorption in this region is expected for the carbon-carbon double bond stretch. In vinyl ethers, this band is often intensified due to resonance with the adjacent oxygen atom. Studies on simpler vinyl ethers show this peak to be quite prominent. [9][10]Its presence is a strong confirmation of the vinyl ether structure.

-

C-O-C Stretching Region (~1200 cm⁻¹): Ethers exhibit a very strong, characteristic C-O-C asymmetric stretching band. [10]For this compound, this is predicted to be one of the most intense peaks in the spectrum, appearing in the 1250-1150 cm⁻¹ range.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations and other skeletal modes.

-

C-H Bending: Methyl and methylene bending vibrations will appear around 1465 cm⁻¹ and 1380 cm⁻¹. [11] * =C-H Bending: A strong out-of-plane bending (wagging) vibration for the terminal =CH₂ group is expected around 830 cm⁻¹. This is a highly characteristic band for monosubstituted alkenes. [9] * Sn-C Vibrations: The vibrations of the trimethylstannyl group are expected at lower frequencies. The asymmetric Sn-C stretch typically appears around 770 cm⁻¹, with the symmetric stretch occurring at a lower wavenumber, around 530 cm⁻¹. The presence of these bands is direct evidence for the trimethylstannyl moiety.

-

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. By analyzing the characteristic absorption bands, researchers can confidently verify the integrity of this important synthetic reagent. The key diagnostic peaks include the vinylic C-H stretch just above 3000 cm⁻¹, the strong C=C stretch around 1620 cm⁻¹, the intense C-O-C ether stretch near 1200 cm⁻¹, and the characteristic Sn-C stretches in the lower frequency region. This guide provides a foundational framework for interpreting the IR spectrum of this molecule, enabling scientists to ensure the quality and identity of their materials for successful downstream applications.

References

-

Vibrational Spectra and Rotational Isomerism of Alkyl Vinyl Ethers. (2015). ResearchGate. [Link]

-

Infra-red Spectra and Structure of Methyl Vinyl Ether. (1964). RSC Publishing. [Link]

-

Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, trimethylgermyl, trimethylstannyl and trimethylplumbyl derivatives of 3,3-dimethylcyclopropene. XI. Secondary periodicity. (2009). PubMed. [Link]

-

Stannane, tributyl(1-ethoxyethenyl)-. PubChem. [Link]

-

Vibrational Modes. (2022). Chemistry LibreTexts. [Link]

-

IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2023). ACS Publications. [Link]

-

Tributyl(1-ethoxyvinyl)stannane, 97%. Ottokemi. [Link]

-

Molecular Vibrations Explained | Animated Guides. Specac Ltd. [Link]

-

IR Spectroscopy. YouTube. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Vibrational Spectroscopy (IR, Raman). University of Siegen. [Link]

-

Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. PubMed Central. [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]

-

Infra-Red Spectroscopy. YouTube. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Ethene, ethoxy-. NIST WebBook. [Link]

-

Infrared Spectroscopy Absorption Table. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manufacturers of Tributyl(1-ethoxyvinyl)stannane, 97%, CAS 97674-02-7, T 2185, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Infra-red spectra and structure of methyl vinyl ether - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

The Formation of (1-Ethoxyvinyl)trimethylstannane: A Mechanistic and Synthetic Guide

Introduction: The Synthetic Utility of (1-Ethoxyvinyl)trimethylstannane

This compound is a versatile organometallic reagent of significant interest to researchers in organic synthesis and drug development. As a stable and accessible synthetic equivalent of an acetyl anion or a ketene equivalent, it serves as a powerful building block in a variety of carbon-carbon bond-forming reactions. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where the 1-ethoxyvinyl moiety can be transferred to various organic electrophiles. Subsequent hydrolysis of the resulting enol ether provides access to methyl ketones, making this reagent a cornerstone for the introduction of an acetyl group. This guide provides an in-depth exploration of the primary mechanisms governing the formation of this compound, offering field-proven insights into the causality behind synthetic choices and detailed experimental protocols.

Part 1: Primary Formation Mechanism - Deprotonation-Stannylation of Ethyl Vinyl Ether

The most direct and regioselective synthesis of this compound proceeds via the deprotonation of ethyl vinyl ether at the α-carbon, followed by electrophilic quenching with trimethyltin chloride. This pathway is favored for its high fidelity in producing the desired α-isomer, a critical factor for its subsequent utility in synthesis.

Causality Behind Experimental Choices

The success of this mechanism hinges on the precise control of basicity and reaction conditions to achieve selective deprotonation.

-

Substrate: Ethyl vinyl ether is the readily available precursor. The oxygen atom's lone pairs activate the double bond, while also acidifying the α-vinylic proton through resonance stabilization of the conjugate base.

-

Base Selection: Simple organolithium reagents like n-butyllithium are often insufficient to deprotonate the vinyl proton efficiently and cleanly. Consequently, a highly potent basic system is required. A "superbase," such as a mixture of n-butyllithium (n-BuLi), potassium tert-butoxide (KOtBu), and N,N,N',N'-tetramethylethylenediamine (TMEDA), is frequently employed. This combination generates a more reactive organometallic species with enhanced basicity, capable of abstracting the targeted proton.

-

Electrophilic Trap: Trimethyltin chloride (Me₃SnCl) is the chosen electrophile to "trap" the newly formed vinyl anion. The tin-chlorine bond is sufficiently polarized for the tin atom to be susceptible to nucleophilic attack by the carbanion, forming the stable carbon-tin bond.

Step-by-Step Mechanistic Elucidation

-

Formation of the Superbase: In an inert solvent like hexane or tetrahydrofuran (THF), n-BuLi, KOtBu, and TMEDA interact to form a highly reactive mixed-metal species. TMEDA chelates the lithium cation, breaking up n-BuLi aggregates and increasing the carbanionic character of the butyl group, thereby enhancing its basicity.

-

α-Deprotonation: The superbase selectively abstracts the proton from the carbon atom adjacent to the oxygen in ethyl vinyl ether. This regioselectivity is directed by the oxygen atom, which stabilizes the resulting negative charge through resonance.

-

Nucleophilic Attack and Stannylation: The generated 1-ethoxyvinyl anion acts as a potent nucleophile, attacking the electrophilic tin center of trimethyltin chloride. This results in the formation of this compound and lithium/potassium chloride as byproducts.

Caption: Deprotonation-Stannylation Pathway.

Part 2: Alternative Formation Mechanism - Hydrostannylation of Ethoxyacetylene

An alternative, albeit potentially less regioselective, route to vinylstannanes is the hydrostannylation of a corresponding alkyne. In this case, this compound could be formed via the addition of trimethyltin hydride (Me₃SnH) across the triple bond of ethoxyacetylene.

The Challenge of Regioselectivity

The hydrostannylation of unsymmetrical alkynes can yield a mixture of regioisomers. For ethoxyacetylene, the addition of the trimethylstannyl group can occur at either the α- or β-carbon.

-

α-addition: The tin group adds to the carbon bearing the ethoxy group, yielding the desired this compound.

-

β-addition: The tin group adds to the terminal carbon, yielding the (E)- or (Z)-(2-ethoxyvinyl)trimethylstannane.

The regiochemical outcome is highly dependent on the reaction conditions, particularly the choice of catalyst.[1]

Catalyst-Dependent Mechanistic Pathways

-

Radical Mechanism: In the absence of a catalyst, or initiated by radical initiators like AIBN, the hydrostannylation often proceeds through a radical chain mechanism. This pathway can lead to a mixture of isomers, with the regioselectivity being influenced by the stability of the intermediate vinyl radical.

-

Palladium-Catalyzed Mechanism: Palladium complexes are commonly used to catalyze hydrostannylation.[1] The reaction typically proceeds via a syn-addition of the tin hydride across the alkyne. For ethoxyacetylene, palladium catalysis has been shown to produce a mixture of α and β isomers.[1] The β-isomer is often the major product due to steric and electronic factors.

-

Other Metal Catalysts: Other transition metals, such as those based on magnesium, copper, or ruthenium, can also catalyze hydrostannylation, sometimes offering different or improved regioselectivity.[2][3][4] For instance, certain heterobimetallic catalysts have been developed to selectively favor the formation of α-vinylstannanes from terminal alkynes.[4][5]

Caption: Hydrostannylation of Ethoxyacetylene.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis via Deprotonation of Ethyl Vinyl Ether

This protocol is adapted from established procedures for the synthesis of analogous (1-alkoxyvinyl)stannanes.

Objective: To synthesize this compound with high regioselectivity.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Charging: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv.) and potassium tert-butoxide (1.0 equiv.). The mixture is cooled to -78 °C.

-

Base Formation: n-Butyllithium in hexanes (1.0 equiv.) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature.

-

Substrate Addition: Ethyl vinyl ether (1.1 equiv.) is added dropwise, ensuring the temperature remains below -70 °C. The reaction is stirred for 1 hour.

-

Electrophilic Quench: A solution of trimethyltin chloride (1.05 equiv.) in anhydrous THF is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Caption: Experimental Workflow for Deprotonation Route.

Data Summary: Comparison of Synthetic Routes

| Parameter | Deprotonation-Stannylation | Hydrostannylation (Pd-catalyzed) |

| Primary Product | This compound | Mixture of regioisomers |

| Regioselectivity | High (α-selective) | Moderate to Low (often β-major)[1] |

| Key Reagents | Ethyl vinyl ether, Superbase, Me₃SnCl | Ethoxyacetylene, Me₃SnH, Pd(0) catalyst |

| Reaction Conditions | Cryogenic (-78 °C) | 0 °C to room temperature[1] |

| Major Challenge | Handling of pyrophoric and moisture-sensitive reagents | Separation of regioisomers[1] |

Conclusion and Outlook

The formation of this compound is most reliably achieved through the regioselective deprotonation of ethyl vinyl ether with a superbase, followed by quenching with trimethyltin chloride. This method provides direct access to the desired α-isomer, which is crucial for its application in synthesis. While the hydrostannylation of ethoxyacetylene presents a mechanistically interesting alternative, it is often complicated by a lack of regiocontrol, necessitating careful catalyst selection and potentially challenging purification steps. For drug development professionals and researchers requiring a dependable supply of this valuable reagent, the deprotonation-stannylation pathway remains the superior and more trustworthy protocol. Future research may focus on developing more selective and economical catalysts for the hydrostannylation route to overcome its current limitations.

References

-

Darwish, A., & Chong, J. M. (2007). A Practical One-Pot Synthesis of Vinylstannanes from Ketones. The Journal of Organic Chemistry, 72(4), 1507–1509. Available at: [Link]

-

Fotsch, C., et al. (2007). Highly efficient palladium-catalyzed hydrostannation of ethyl ethynyl ether. Tetrahedron Letters, 48(38), 6647-6650. Available at: [Link]

-

Magre, M., Szewczyk, M., & Rueping, M. (2020). A Regio- and Stereoselective Magnesium-Catalyzed Hydrostannylation of Internal and Terminal Alkynes. Organic Letters, 22(4), 1594–1598. Available at: [Link]

-

Cheng, L.-J., & Mankad, N. P. (2019). Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and (E)-β-Vinylstannanes via Cooperative Sn–H Bond Activation. Journal of the American Chemical Society, 141(9), 3710–3716. Available at: [Link]

-

Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2007). Palladium-Catalyzed Hydrostannation of Substituted Z- and E-Enynols: A Regioselective Synthesis of α-Vinylstannanes. The Journal of Organic Chemistry, 72(10), 3868–3874. Available at: [Link]

-

Roberts, D. D., & McLaughlin, M. G. (2023). Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes. Advanced Synthesis & Catalysis. Available at: [Link]

-

Trost, B. M., & Ball, Z. T. (2005). Ruthenium-Catalyzed Hydrostannylation of Alkynes: A Mechanistic Investigation. Journal of the American Chemical Society, 127(48), 17069–17078. Available at: [Link]

Sources

- 1. Highly efficient palladium-catalyzed hydrostannation of ethyl ethynyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and ( E) -β -Vinylstannanes via Cooperative Sn-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and (E)-β-Vinylstannanes via Cooperative Sn-H Bond Activation [organic-chemistry.org]

The Synthetic Cornerstone: A Technical Guide to (1-Ethoxyvinyl)trimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Acyl Anion Equivalent in Modern Synthesis

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a paramount challenge. Among the myriad of reagents developed to address this, organostannanes have carved out a significant niche, particularly in the realm of palladium-catalyzed cross-coupling reactions. (1-Ethoxyvinyl)trimethylstannane has emerged as a particularly valuable tool, serving as a stable and effective nucleophilic partner in the Stille coupling. Its true power lies in its function as a masked acyl anion or, more specifically, a methyl ketone equivalent. The ethoxyvinyl group can be readily unmasked to the corresponding acetyl group under mild acidic conditions, providing a powerful method for the introduction of this common functionality into complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, and reactivity of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical Properties and Handling

This compound is a colorless liquid that, like other organotin compounds, should be handled with care in a well-ventilated fume hood due to potential toxicity. It is sensitive to moisture and should be stored under an inert atmosphere. While the trimethylstannyl variant often exhibits higher reactivity in cross-coupling reactions compared to its tributylstannyl counterpart, the latter can sometimes be favored due to the easier removal of tin byproducts during purification.

| Property | Value | Reference |

| Molecular Formula | C7H16OSn | N/A |

| Molecular Weight | 235.90 g/mol | N/A |

| Boiling Point | Not readily available | N/A |

| Density | Not readily available | N/A |

Synthesis and Characterization: Establishing a Reliable Foundation

A robust and reproducible synthesis of this compound is crucial for its successful application. While various methods for the preparation of α-alkoxyvinylstannanes have been reported, a common and effective approach involves the deprotonation of ethyl vinyl ether followed by quenching with trimethyltin chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related α-alkoxyvinylstannanes.

Materials:

-

Ethyl vinyl ether

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Trimethyltin chloride (Me3SnCl)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled THF and cool to -78 °C in a dry ice/acetone bath.

-

Add ethyl vinyl ether to the cooled THF.

-

Slowly add a solution of sec-butyllithium in cyclohexane dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Slowly add a solution of trimethyltin chloride in dry THF to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with hexane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Characterization Data

-

¹H NMR (CDCl₃):

-

δ ~4.0-4.2 ppm (d, 1H, =CHaHb) with Sn satellites

-

δ ~3.8-4.0 ppm (d, 1H, =CHaHb) with Sn satellites

-

δ ~3.8 ppm (q, 2H, -O-CH₂-CH₃)

-

δ ~1.3 ppm (t, 3H, -O-CH₂-CH₃)

-

δ ~0.1 ppm (s, 9H, -Sn(CH₃)₃) with Sn satellites

-

-

¹³C NMR (CDCl₃):

-

δ ~160 ppm (C=C-O)

-

δ ~75 ppm (=CH₂)

-

δ ~65 ppm (-O-CH₂-CH₃)

-

δ ~15 ppm (-O-CH₂-CH₃)

-

δ ~-9 ppm (-Sn(CH₃)₃)

-

-

IR (neat):

-

~2970, 2920, 2870 cm⁻¹ (C-H stretching)

-

~1620 cm⁻¹ (C=C stretching)

-

~1180 cm⁻¹ (C-O stretching)

-

-

Mass Spectrometry (EI):

-

Characteristic isotopic pattern for tin.

-

Fragments corresponding to the loss of methyl and ethyl groups.

-

Core Reactivity: The Stille Cross-Coupling Reaction

The premier application of this compound is in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an organostannane and an sp²-hybridized organic halide or triflate, catalyzed by a palladium(0) complex.[1][2]

Reaction Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the electrophile (R-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane transfers its 1-ethoxyvinyl group to the palladium center, displacing the halide or triflate, which then forms a stable tin salt (Me₃SnX). This step is often the rate-determining step of the reaction. The higher reactivity of trimethylstannanes compared to tributylstannanes is often attributed to a faster rate of transmetalation.

-

Reductive Elimination: The two organic groups on the palladium complex (R and 1-ethoxyvinyl) couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst.

Typical Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of an aryl or vinyl triflate with this compound.

Materials:

-

Aryl or vinyl triflate

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Lithium chloride (LiCl), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous potassium fluoride (KF) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the aryl or vinyl triflate, anhydrous lithium chloride, and the palladium catalyst.

-

Add anhydrous DMF via syringe.

-

Add this compound via syringe and stir the mixture at the desired temperature (typically between room temperature and 80 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application in Complex Molecule Synthesis: A Gateway to Acetyl-Functionalized Targets

The synthetic utility of this compound is best demonstrated through its application in the total synthesis of complex natural products. While specific examples utilizing the trimethylstannane are less prevalent in the literature compared to its tributyl counterpart, the underlying principle remains the same. The tributyl analog has been instrumental in the synthesis of molecules such as a 13-oxophorbine, a core structure of chlorophyll.[]

The coupled 1-ethoxyvinyl product serves as a stable intermediate that can be carried through several synthetic steps before the final deprotection to reveal the methyl ketone. This masking strategy is particularly advantageous when the acetyl group would be incompatible with earlier reaction conditions.

Conclusion: A Potent and Precise Synthetic Tool

This compound stands as a testament to the power of organometallic reagents in modern organic chemistry. Its ability to act as a robust and reliable methyl ketone equivalent via the Stille coupling provides a strategic advantage in the synthesis of complex molecules. By understanding its synthesis, characterization, and reactivity, researchers, scientists, and drug development professionals can effectively leverage this versatile building block to streamline synthetic routes and access novel chemical entities. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound in the synthetic chemist's toolbox is undeniable.

References

-

Kwon, H. B.; McKee, B. H.; Stille, J. K. Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry1990 , 55 (10), 3114-3118. [Link]

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English1986 , 25 (6), 508-524. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997 , 50, 1-652. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of (1-Ethoxyvinyl)trimethylstannane

This guide provides a comprehensive overview of the critical aspects concerning the stability and recommended storage conditions for (1-Ethoxyvinyl)trimethylstannane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of organotin chemistry with practical, field-proven insights to ensure the integrity and longevity of this valuable reagent.

Introduction to this compound: A Versatile Building Block

This compound is a member of the organostannane family, a class of compounds renowned for their utility in synthetic organic chemistry. Specifically, it serves as a versatile nucleophilic building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. Its unique structure, featuring a vinyl ether moiety attached to a trimethyltin group, allows for the introduction of a masked acetyl group into complex molecules, a crucial transformation in the synthesis of natural products and pharmaceutical intermediates. The reactivity and, consequently, the stability of this reagent are intrinsically linked to the inherent properties of the tin-carbon bond and the electronic nature of the ethoxyvinyl group.

While specific data for the trimethyl derivative is limited, its chemical behavior is expected to be analogous to the more extensively studied tributyl analogue, Tributyl(1-ethoxyvinyl)stannane. This guide will, therefore, draw upon data from the tributyl derivative and general principles of organotin chemistry to provide a robust framework for its handling and storage.

The Chemistry of Instability: Understanding Degradation Pathways

The stability of organostannanes, including this compound, is primarily dictated by the lability of the tin-carbon (Sn-C) bond. Several factors can contribute to the degradation of this reagent, compromising its purity and reactivity.

2.1. Hydrolytic Cleavage:

The presence of moisture is a significant threat to the stability of this compound. The vinyl ether functionality is susceptible to hydrolysis under acidic or even neutral conditions, leading to the formation of acetaldehyde and trimethyltin hydroxide. This not only consumes the active reagent but also introduces impurities that can interfere with subsequent reactions.

2.2. Oxidative Degradation:

Organotin compounds can be sensitive to atmospheric oxygen. While tetraorganotins are generally more stable than their tri-, di-, and mono-substituted counterparts, prolonged exposure to air can lead to slow oxidation.[1] For vinylstannanes, this can result in the formation of various tin oxides and cleavage of the vinyl group. It is crucial to handle the reagent under an inert atmosphere to minimize oxidative degradation.

2.3. Thermal Decomposition:

2.4. Light-Induced Decomposition:

Exposure to light, particularly UV radiation, can also initiate the cleavage of the Sn-C bond.[2] This photodegradation pathway further underscores the need for proper storage in opaque containers.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a stringent set of storage and handling protocols must be implemented. The following recommendations are based on best practices for air- and moisture-sensitive reagents and general guidelines for organotin compounds.

3.1. Initial Receipt and Inspection:

Upon receiving a shipment of this compound, a thorough inspection is critical.

Experimental Protocol: Initial Compound Integrity Assessment

-

Visual Inspection: Examine the container for any signs of damage, such as cracks or a compromised seal. The compound should be a clear, colorless to pale yellow liquid.[3][4] Any significant discoloration or the presence of solid precipitates may indicate decomposition.

-

Inert Atmosphere Verification: If the compound is packaged under an inert atmosphere (e.g., argon or nitrogen), verify the integrity of the seal. A slight positive pressure upon opening (conducted in a fume hood) is a good indicator.

-

Documentation Review: Cross-reference the certificate of analysis (CoA) with the product label to ensure the correct material has been received and note the manufacturing and expiry dates.

Logical Workflow for Compound Acceptance

Caption: Workflow for the initial assessment of this compound upon receipt.

3.2. Optimal Storage Conditions:

The primary goal of storage is to protect the compound from air, moisture, light, and heat.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Low temperatures slow down the rate of potential decomposition reactions. Many organotin compounds show good stability at this temperature.[5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative and moisture-induced degradation. |

| Container | Amber glass vial with a PTFE-lined cap or a Sure/Seal™ bottle | Protects from light and provides an excellent barrier against moisture and air. |

| Location | A designated, well-ventilated storage area for toxic and reactive chemicals. | Ensures safety and prevents cross-contamination. |

3.3. Handling Procedures:

Due to the toxicity of organotin compounds, all handling should be performed in a well-ventilated fume hood by trained personnel.[6][7]

Experimental Protocol: Aliquoting and Handling

-

Preparation: Ensure the fume hood is clean and free of clutter. Gather all necessary equipment, including dry, inert gas-flushed glassware, syringes, and needles.

-

Inert Atmosphere Transfer: Use standard air-free techniques (e.g., cannula transfer or syringe transfer) to handle the reagent. A positive pressure of argon or nitrogen should be maintained in the storage vessel.

-

Dispensing: Use a clean, dry syringe to withdraw the desired amount of the liquid. If the container has a septum-sealed cap, ensure the septum is not punctured excessively to maintain the integrity of the seal.

-

Sealing and Storage: After dispensing, immediately re-seal the container, purge the headspace with an inert gas, and return it to the recommended storage conditions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

Incompatible Materials

To prevent unwanted reactions and potential hazards, this compound should not be stored in proximity to the following:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[8]

-

Strong Acids: Will rapidly hydrolyze the vinyl ether and can cleave the tin-carbon bond.

-

Moisture/Water: Causes hydrolytic degradation.[9]

Summary and Conclusion

The stability of this compound is paramount to its successful application in organic synthesis. By understanding its inherent chemical sensitivities and implementing rigorous storage and handling protocols, researchers can ensure the long-term integrity and reactivity of this valuable reagent. The core principles of maintaining a cold, dry, and inert environment are the cornerstones of preserving its chemical fidelity. Due to the toxic nature of organotin compounds, adherence to strict safety procedures is non-negotiable.

References

- Quevauviller, Ph., et al. (1998). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(1), 73-80.

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Available at: [Link]

-

Otto-kemi. Tributyl(1-ethoxyvinyl)stannane, 97%. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(1-ethoxyvinyl)tin. Available at: [Link]

-

PubChem. Stannane, tributyl(1-ethoxyethenyl)-. Available at: [Link]

Sources

- 1. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 97674-02-7: 1-Ethoxyvinyltri-n-butyltin | CymitQuimica [cymitquimica.com]

- 4. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]

- 5. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]

- 6. morpholine.cc [morpholine.cc]

- 7. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Acetyl Anion Synthon Landscape: A Technical Guide to (1-Ethoxyvinyl)alkstannanes for Drug Discovery and Organic Synthesis

Introduction: The Strategic Value of (1-Ethoxyvinyl)alkoxystannanes in Modern Synthesis

For the discerning researcher in drug development and complex molecule synthesis, the quest for efficient and versatile C-C bond-forming methodologies is perpetual. Among the arsenal of organometallic reagents, (1-Ethoxyvinyl)alkoxystannanes have carved a niche as highly effective synthons for the acetyl anion. Their utility lies in the facile introduction of an acetaldehyde enolate equivalent, which, upon palladium-catalyzed cross-coupling and subsequent hydrolysis, yields a methyl ketone moiety. This two-step sequence provides a powerful tool for the construction of intricate molecular architectures.